2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFVVXRTFPNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholinyl-pyridazinyl intermediate, which is then coupled with a chlorobenzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the structure-activity relationship (SAR) that showed enhanced cytotoxicity in certain derivatives, suggesting that modifications in the side chains can lead to more potent anticancer agents .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. In vitro studies have shown that similar benzamide derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The effectiveness of these compounds against resistant strains of bacteria is particularly noteworthy, as antibiotic resistance remains a significant global health challenge .
Central Nervous System Disorders
There is emerging evidence supporting the use of compounds with similar structural features in treating central nervous system disorders such as schizophrenia and depression. The morpholine ring is known to enhance the lipophilicity of compounds, facilitating better blood-brain barrier penetration. This characteristic is essential for developing novel treatments targeting neurotransmitter systems .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various benzamide derivatives, including those structurally related to this compound. The results indicated that certain modifications led to increased potency against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzamide derivatives against mycobacterial strains and fungi. The synthesized compounds demonstrated comparable or superior activity compared to established antibiotics like penicillin and fluconazole, highlighting their potential as new therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- 2-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide
Uniqueness
2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinyl-pyridazinyl group is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Introduction
The compound 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide represents a novel class of benzamide derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a morpholine ring, and a pyridazine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.01 | Apoptosis induction |
| NCI-H460 | 0.03 | Cell cycle arrest |
| SF-268 | 31.5 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and apoptosis pathways .
Inhibition of Kinases
The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. Notably, benzamide derivatives have been identified as potent inhibitors of RET kinase, which is implicated in several cancers. For instance, a related study indicated that compounds similar to this compound demonstrated moderate to high potency in ELISA-based kinase assays .
Study on Antitumor Efficacy
In a recent study by Bouabdallah et al., the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells, showcasing its potential as an antitumor agent . The study emphasized the importance of structural modifications in enhancing the biological activity of benzamide derivatives.
Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering oxidative stress and subsequent apoptosis . This suggests that the compound may function as an oxidative stress inducer in cancer therapy.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 90°C | 65–75% |
| Amide Formation | Triethylamine, DCM, RT, 12h | 80–85% |
Basic: How is the compound structurally characterized to confirm its identity?
Answer:
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, morpholine N-CH₂ groups, and amide carbonyl signals .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC-PDA : Purity assessment (>98%) using a C18 column and acetonitrile/water mobile phase .
Basic: What are the solubility and stability profiles of this compound, and how do they influence experimental design?
Answer:
- Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol, but limited in aqueous buffers. Pre-formulation studies recommend using co-solvents (e.g., 10% Cremophor EL) for in vivo assays .
- Stability : Stable at −20°C for >6 months. Degrades at pH <3 or >10, requiring neutral buffers for long-term storage .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
Answer:
Use Design of Experiments (DoE) to evaluate variables:
- Catalyst Loading : Test Pd(PPh₃)₄ concentrations (1–5 mol%) to balance cost and efficiency .
- Temperature : Screen Suzuki coupling between 70–110°C to minimize side products .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/ethanol mixtures for amide coupling kinetics .
Post-optimization yields often increase by 15–20% .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?
Answer:
Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary morpholine with piperazine) to assess bioactivity shifts .
Biological Assays : Test analogs against target panels (e.g., kinase inhibition, TRPM8 antagonism) to identify critical pharmacophores .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .
Q. Table 2: SAR Example (Hypothetical Data)
| Analog | Modification | IC₅₀ (TRPM8) |
|---|---|---|
| Parent | None | 120 nM |
| A | Morpholine → Piperazine | 350 nM |
| B | Chloro → Methoxy | >1 µM |
Advanced: How is the mechanism of action (MoA) elucidated for this compound?
Answer:
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models to identify interacting proteins (e.g., TRPM8) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., cold-sensing pathways, apoptosis markers) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Answer:
Assay Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds to minimize variability .
Purity Verification : Re-analyze batches via HPLC-MS to exclude impurities (>99% purity required) .
Orthogonal Models : Confirm activity in both in vitro (e.g., cell-free enzymatic assays) and in vivo (e.g., xenograft models) systems .
Example : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays; normalize results using Z’-factor statistical controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
